(S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde is a chiral organic compound characterized by the presence of both an aldehyde and an amino alcohol functional group. This compound has garnered interest in various fields, particularly in chemistry and pharmacology, due to its potential biological activities and its role as an intermediate in synthesizing more complex molecules. Its unique structure allows it to interact with specific biological targets, making it a subject of research for therapeutic applications.
(S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde falls under the category of organic compounds known as amino alcohols and aldehydes. Its IUPAC name is 4-[[(1S)-2-hydroxy-1-phenylethyl]amino]benzaldehyde, and it has a molecular formula of C₁₅H₁₅NO₂ with a molecular weight of approximately 241.28 g/mol .
The synthesis of (S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde typically involves several key steps:
In industrial settings, optimized conditions are employed to enhance yield and purity. These may include:
The molecular structure of (S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde features a benzene ring substituted with both an aldehyde group and an amino alcohol group. The stereochemistry at the chiral center is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 4-[[(1S)-2-hydroxy-1-phenylethyl]amino]benzaldehyde |
| InChI | InChI=1S/C15H15NO2/c17-10-12... |
| InChI Key | HFEJSHLFXWQQTL-OAHLLOKOSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(CO)NC2=CC=C(C=C2)C=O |
This data highlights the compound's unique structural features that contribute to its reactivity and potential applications .
(S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde can participate in various chemical reactions due to its functional groups:
These reactions illustrate the compound's versatility in organic synthesis.
The mechanism of action for (S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde involves its interaction with specific molecular targets such as enzymes and receptors.
The compound may modulate biochemical pathways related to:
These interactions suggest potential therapeutic applications, particularly in treating inflammatory diseases or cancer .
The compound exhibits a pKa value of approximately 14.36, indicating its acidic nature under certain conditions . These properties are critical for understanding its behavior in biological systems and during chemical reactions.
(S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde has several notable applications:
Asymmetric hydrogenation and catalytic reductive amination represent the most efficient routes to install the chiral S-configured center. Palladium- and platinum-based catalysts modified with chiral ligands (e.g., BINAP, phosphino-oxazolines) enable enantioselective reduction of the precursor ketimine (4-(1-Phenyl-2-oxoethylamino)benzaldehyde). Key advances include:
Table 1: Asymmetric Catalytic Methods
| Method | Catalyst System | Conditions | ee (%) | Yield (%) |
|---|---|---|---|---|
| Hydrogenation | Pd/(R)-BINAP | 50°C, 5 bar H₂, MeOH | 92 | 85 |
| Transfer Hydrogenation | Ru-TsDPEN | 25°C, HCOONH₃, iPrOH | 88 | 90 |
| Epoxide Ring-Opening | Co(salen) | 80°C, Toluene | 94 | 78 |
Aldol-type condensations between 4-aminobenzaldehyde and chiral phenylglycinaldehyde derivatives offer direct access to the target scaffold. Critical optimizations include:
Microwave irradiation drastically accelerates key steps while enhancing stereopurity:
Table 2: Microwave Optimization Parameters
| Reaction Step | Conventional Yield/Stereoselectivity | Microwave Yield/Stereoselectivity | Time Reduction |
|---|---|---|---|
| Imine Formation | 48% yield, 60% de | 88% yield, 82% de | 6× (4 h → 40 min) |
| Reductive Amination | 67% yield, 85% ee | 92% yield, 99% ee | 12× (12 h → 1 h) |
Chiral auxiliaries covalently bound to intermediates enforce facial selectivity during C–N bond formation:
Table 3: Chiral Auxiliary Performance
| Auxiliary Type | Diastereoselectivity (%) | Recovery Efficiency (%) | Key Advantage |
|---|---|---|---|
| Evans Oxazolidinone | 96 | 85 | High rigidity for facial control |
| Ethylenediamine | 90 | 92 | Recyclable, low-cost |
| Enzymatic (CAL-B) | >99 (ee) | N/A | No covalent modification |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: